Ortho-Selective Nitration Yields: 1-Nitro-2-propylbenzene as the Predominant Mononitration Product of n-Propylbenzene
Direct nitration of n-propylbenzene yields a mixture of ortho-, meta-, and para-mononitro derivatives. According to the foundational work by Brady and Cunningham, 1-nitro-2-propylbenzene (ortho-isomer) constitutes approximately 30% of the mononitration product mixture, while 1-nitro-4-propylbenzene (para-isomer) accounts for approximately 70%, and the meta-isomer is formed in negligible quantities [1]. This ortho/para ratio (~0.43) reflects the ortho/para-directing influence of the n-propyl substituent and establishes 1-nitro-2-propylbenzene as a significant, isolable product from the direct nitration of n-propylbenzene, in contrast to synthetic routes required for other positional isomers or aliphatic nitro analogs.
| Evidence Dimension | Mononitration product distribution (relative proportion) |
|---|---|
| Target Compound Data | Ortho-isomer: ~30% of mononitration products |
| Comparator Or Baseline | Para-isomer (1-nitro-4-propylbenzene): ~70%; Meta-isomer: negligible |
| Quantified Difference | Ortho/para ratio of approximately 0.43 |
| Conditions | Nitration of n-propylbenzene under standard conditions (mixed acid) |
Why This Matters
This quantitative isomer distribution enables researchers to source or synthesize the ortho-isomer directly from n-propylbenzene nitration with predictable yield, whereas obtaining the pure meta-isomer requires alternative synthetic strategies.
- [1] Brady, O. L.; Cunningham, R. N. The nitration of alkyl benzenes. Part II. Nitro-derivatives of n-propylbenzene. J. Chem. Soc. 1934, 121-124. View Source
